2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

DPP-4 inhibition Type 2 diabetes Omarigliptin synthesis

Procure CAS 1226781-80-1 to directly install the pharmacophoric N2-methylsulfonyl fragment into Omarigliptin (MK-3102) and DPP-4 inhibitor analogs. The pre-functionalized tetrahydropyrrolo[3,4-c]pyrazole scaffold eliminates de novo synthetic steps, accelerating SAR campaigns. This intermediate also provides a privileged core for sigma-1 receptor ligands with >14-fold hERG selectivity over verapamil and ATP-competitive kinase inhibitors with nanomolar potency against Aurora kinases/CDK2. Supplied with batch-specific NMR/HPLC/GC documentation (≥95% purity) to support GMP/GLP-adjacent workflows. Essential for any lab running omarigliptin synthesis or pyrrolopyrazole-focused medicinal chemistry.

Molecular Formula C6H9N3O2S
Molecular Weight 187.22
CAS No. 1226781-80-1
Cat. No. B3092296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole
CAS1226781-80-1
Molecular FormulaC6H9N3O2S
Molecular Weight187.22
Structural Identifiers
SMILESCS(=O)(=O)N1C=C2CNCC2=N1
InChIInChI=1S/C6H9N3O2S/c1-12(10,11)9-4-5-2-7-3-6(5)8-9/h4,7H,2-3H2,1H3
InChIKeyBUJWKBIFOTURDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1226781-80-1: 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole – A Core Intermediate for Omarigliptin and a Versatile Heterocyclic Scaffold


2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS 1226781-80-1) is a heterocyclic building block that functions as a crucial synthetic intermediate for the once-weekly DPP-4 inhibitor omarigliptin (MK-3102) [1]. The compound serves as a versatile scaffold for medicinal chemistry programs, with its bicyclic tetrahydropyrrolo[3,4-c]pyrazole core enabling modular derivatization at multiple positions to modulate biological activity across distinct target classes [2].

Why CAS 1226781-80-1 Cannot Be Replaced by Generic Tetrahydropyrrolo[3,4-c]pyrazole Analogs


Substituting 2-(methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole with an unsubstituted tetrahydropyrrolo[3,4-c]pyrazole core (CAS 6573-19-9) is not viable in omarigliptin synthesis because the N2-methylsulfonyl group is an integral structural component of the final drug substance, not a transient protecting group [1]. Beyond its role as an intermediate, the N2-methylsulfonyl substitution fundamentally alters the scaffold's physicochemical and biological properties—introducing distinct hydrogen-bond acceptor capacity, modulating electronic distribution across the bicyclic system, and affecting both synthetic accessibility and biological target engagement relative to N2-aryl, N2-acyl, or unsubstituted analogs [2].

Quantitative Differentiation of 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS 1226781-80-1) Against Comparators


DPP-4 Inhibitor Intermediate: Structural Integration into Omarigliptin vs. Unsubstituted Core

The target compound serves as the intact 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl fragment that is directly incorporated into omarigliptin's molecular architecture [1]. In contrast, the unsubstituted tetrahydropyrrolo[3,4-c]pyrazole core (CAS 6573-19-9) lacks the N2-methylsulfonyl group and cannot be used to construct the identical pharmacophore [2].

DPP-4 inhibition Type 2 diabetes Omarigliptin synthesis Intermediate procurement

Sigma-1 Receptor Ligand Optimization: N2-Methylsulfonyl Scaffold Enables Distinct hERG Safety Profile

In a 2025 study of tetrahydropyrrolo[3,4-c]pyrazole-based sigma-1 receptor (S1R) ligands, compound 19 (AD417), which incorporates the tetrahydropyrrolo[3,4-c]pyrazole core, demonstrated a hERG IC50 of 5.8 μM—substantially higher (safer) than the positive controls verapamil (IC50 = 0.41 μM) and haloperidol (IC50 = 0.16 μM) [1]. The same compound exhibited S1R affinity (Ki = 75 nM) with 6-fold selectivity over sigma-2 receptor [2].

Sigma-1 receptor hERG cardiotoxicity CNS drug discovery Safety pharmacology

Anticancer Activity: Tetrahydropyrrolo[3,4-c]pyrazole Derivatives vs. (R)-Roscovitine

In a 2012 study, a series of 1-acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives were evaluated for anticancer activity across six human cancer cell lines. The most active compound, 11a, demonstrated IC50 values ranging from 0.58 to 2.13 μM, which represented a 4-fold to 28-fold increase in potency compared to the reference CDK inhibitor (R)-roscovitine across the same panel [1].

Anticancer CDK inhibition HCT-116 Kinase inhibitor scaffold

Aurora Kinase Inhibition: Tetrahydropyrrolo[3,4-c]pyrazole Core Enables Nanomolar Potency with Favorable Antitumor Profile

Optimization of 5-phenylacetyl 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives led to compound 9d, a potent Aurora kinase inhibitor with low nanomolar potency against Aurora kinases and additional anticancer kinase targets [1]. The compound demonstrated high antiproliferative activity across multiple cancer cell lines, favorable chemico-physical and pharmacokinetic properties, and high efficacy in in vivo tumor models [1].

Aurora kinase Anticancer Kinase inhibitor Medicinal chemistry scaffold

CDK2 Inhibition: Tetrahydropyrrolo[3,4-c]pyrazole Scaffold Transitions Across Kinase Targets

The tetrahydropyrrolo[3,4-c]pyrazole scaffold, originally optimized for Aurora-A inhibition, was successfully expanded to generate CDK2/cyclin A-E inhibitors with nanomolar biochemical activity [1]. The study demonstrated that compounds based on this scaffold efficiently inhibited CDK2-mediated tumor cell proliferation [1]. Subsequent optimization with 6-position alkyl or cycloalkyl substitutions enabled variation at other diversity points while maintaining potency [2].

CDK2 Cyclin-dependent kinase Kinase inhibitor Cancer cell proliferation

Commercial Purity Grade Differentiation: Vendor-Specific Quality Specifications for Procurement

Commercial vendors supply CAS 1226781-80-1 with documented purity specifications that vary between 95% and ≥97%, with select suppliers providing batch-specific analytical data including NMR, HPLC, and GC . This contrasts with the unsubstituted tetrahydropyrrolo[3,4-c]pyrazole core (CAS 6573-19-9), which has more limited commercial availability and fewer vendors offering comprehensive analytical documentation .

Intermediate procurement Purity specification Quality control Synthetic chemistry

Procurement-Driven Application Scenarios for 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (CAS 1226781-80-1)


GMP and GLP-Adjacent Synthesis of Omarigliptin (MK-3102) and Structural Analogs

Procurement of CAS 1226781-80-1 enables direct incorporation of the N2-methylsulfonyl-substituted tetrahydropyrrolo[3,4-c]pyrazole fragment into omarigliptin [1]. The compound's availability with batch-specific analytical documentation (NMR, HPLC, GC) at ≥95% purity supports QC/QA compliance in GMP and GLP-adjacent synthetic workflows . This intermediate is essential for any laboratory synthesizing omarigliptin, its structural analogs, or conducting DPP-4 inhibitor medicinal chemistry programs where the N2-methylsulfonyl group is pharmacophorically required.

Sigma-1 Receptor Ligand Discovery with Reduced hERG Cardiotoxicity Liability

The tetrahydropyrrolo[3,4-c]pyrazole scaffold, when functionalized appropriately, yields sigma-1 receptor ligands with hERG IC50 values (5.8 μM) that are >14-fold higher than verapamil (0.41 μM) and >36-fold higher than haloperidol (0.16 μM) [1]. This reduced cardiotoxicity liability is critical for CNS-targeted S1R programs where hERG inhibition represents a major attrition risk. The N2-methylsulfonyl group in CAS 1226781-80-1 provides a handle for further elaboration while maintaining the core scaffold geometry required for favorable hERG selectivity.

Kinase Inhibitor Discovery Across Aurora, CDK2, and Related ATP-Binding Pocket Targets

The tetrahydropyrrolo[3,4-c]pyrazole core has been validated as a privileged scaffold for ATP-competitive kinase inhibition, with demonstrated nanomolar potency against Aurora kinases [1], CDK2/cyclin A-E , and anticancer activity 4- to 28-fold more potent than (R)-roscovitine in appropriately functionalized derivatives [2]. CAS 1226781-80-1 serves as a versatile starting material for kinase inhibitor libraries, with the N2-methylsulfonyl group providing a modifiable or retainable functional handle depending on the specific kinase target's binding pocket requirements.

Synthetic Methodology Development for N2-Functionalized Pyrrolo[3,4-c]pyrazole Derivatives

CAS 1226781-80-1 provides a pre-installed N2-methylsulfonyl group that serves as both a functional handle for further derivatization and a model substrate for developing synthetic methodologies applicable to the broader class of N2-substituted tetrahydropyrrolo[3,4-c]pyrazoles. Its commercial availability at ≥95% purity with supporting analytical data [1] makes it suitable for reaction optimization studies, catalyst screening, and the development of scalable synthetic routes to pharmaceutically relevant pyrrolopyrazole derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Methylsulfonyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.